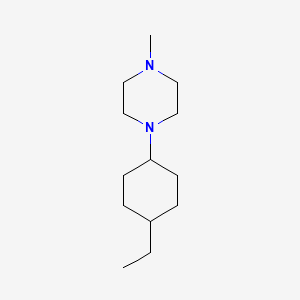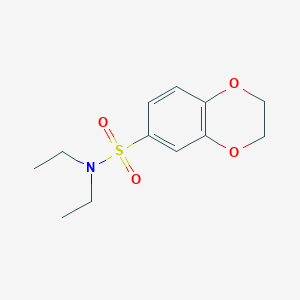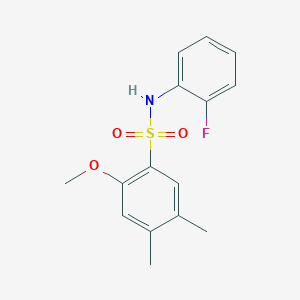
2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of pain and inflammation.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. By inhibiting COX-2, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide can reduce the production of prostaglandins and thereby alleviate pain and inflammation. Additionally, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been shown to modulate the endocannabinoid system, which is involved in the regulation of pain, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical models. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a key role in neuroinflammation. Additionally, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been shown to increase the levels of endocannabinoids, such as anandamide, which are involved in the regulation of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide in lab experiments include its high yield and purity, its well-characterized mechanism of action, and its promising therapeutic potential. However, the limitations of using 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental settings, and its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential neuroprotective effects of 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide in clinical settings, particularly in the context of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide and to identify potential off-target effects of the compound.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide involves the reaction of 4-chlorobenzoyl chloride with isopropyl alcohol in the presence of a base, followed by the reaction of the resulting intermediate with N-(3-isopropoxypropyl)acetamide. The yield of the synthesis process is high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has been extensively studied for its potential therapeutic applications in various preclinical models. The compound has shown significant analgesic and anti-inflammatory effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. Moreover, 2-(4-chlorophenyl)-N-(3-isopropoxypropyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-11(2)18-9-3-8-16-14(17)10-12-4-6-13(15)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMQESUHHCSGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5177845.png)

![methyl 1-[(6-{[methyl(2-phenylethyl)amino]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinate](/img/structure/B5177853.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5177861.png)



![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5177896.png)

![N-[2-(2-naphthyloxy)ethyl]-1-butanamine oxalate](/img/structure/B5177918.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-ethylphenyl)urea](/img/structure/B5177922.png)
![N-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B5177938.png)
![4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5177947.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5177949.png)